molecular formula C24H19N3O5S B4835366 methyl 2-({2-[(8-quinolinylsulfonyl)amino]benzoyl}amino)benzoate

methyl 2-({2-[(8-quinolinylsulfonyl)amino]benzoyl}amino)benzoate

Cat. No. B4835366
M. Wt: 461.5 g/mol
InChI Key: PLTFDYTXIVVJKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-({2-[(8-quinolinylsulfonyl)amino]benzoyl}amino)benzoate, also known as QSOX1 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. QSOX1 is an enzyme that plays a crucial role in the growth and metastasis of cancer cells. Inhibiting QSOX1 has been shown to reduce the proliferation and migration of cancer cells, making it a promising target for cancer therapy.

Mechanism of Action

The mechanism of action of methyl 2-({2-[(8-quinolinylsulfonyl)amino]benzoyl}amino)benzoate involves the inhibition of methyl 2-({2-[(8-quinolinylsulfonyl)amino]benzoyl}amino)benzoate. methyl 2-({2-[(8-quinolinylsulfonyl)amino]benzoyl}amino)benzoate is an enzyme that is overexpressed in various types of cancer and plays a crucial role in the growth and metastasis of cancer cells. Inhibition of methyl 2-({2-[(8-quinolinylsulfonyl)amino]benzoyl}amino)benzoate by this compound leads to a decrease in the production of reactive oxygen species (ROS) and a reduction in the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell migration and invasion.
Biochemical and Physiological Effects:
Methyl 2-({2-[(8-quinolinylsulfonyl)amino]benzoyl}amino)benzoate has been shown to have minimal toxicity and side effects in animal models. In vitro studies have demonstrated that this compound can selectively inhibit methyl 2-({2-[(8-quinolinylsulfonyl)amino]benzoyl}amino)benzoate without affecting other enzymes or proteins. Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 2-({2-[(8-quinolinylsulfonyl)amino]benzoyl}amino)benzoate in lab experiments is its selectivity for methyl 2-({2-[(8-quinolinylsulfonyl)amino]benzoyl}amino)benzoate. This compound has been shown to specifically inhibit methyl 2-({2-[(8-quinolinylsulfonyl)amino]benzoyl}amino)benzoate without affecting other enzymes or proteins, making it a useful tool for studying the role of methyl 2-({2-[(8-quinolinylsulfonyl)amino]benzoyl}amino)benzoate in cancer biology. However, one limitation of using this compound is its relatively low potency compared to other methyl 2-({2-[(8-quinolinylsulfonyl)amino]benzoyl}amino)benzoate inhibitors. Further optimization of the compound may be necessary to improve its efficacy.

Future Directions

There are several future directions for the study of methyl 2-({2-[(8-quinolinylsulfonyl)amino]benzoyl}amino)benzoate in cancer therapy. One direction is the development of more potent methyl 2-({2-[(8-quinolinylsulfonyl)amino]benzoyl}amino)benzoate inhibitors based on the structure of this compound. Additionally, the use of this compound in combination with other cancer therapies, such as chemotherapy or immunotherapy, may enhance its efficacy. Finally, further studies are needed to elucidate the exact mechanism of methyl 2-({2-[(8-quinolinylsulfonyl)amino]benzoyl}amino)benzoate inhibition by this compound and its downstream effects on cancer cell biology.

Scientific Research Applications

Methyl 2-({2-[(8-quinolinylsulfonyl)amino]benzoyl}amino)benzoate has been extensively studied for its potential applications in cancer therapy. In vitro studies have shown that methyl 2-({2-[(8-quinolinylsulfonyl)amino]benzoyl}amino)benzoate inhibition by this compound leads to a decrease in cancer cell proliferation, migration, and invasion. Additionally, in vivo studies have demonstrated that this compound can inhibit the growth and metastasis of cancer cells in animal models.

properties

IUPAC Name

methyl 2-[[2-(quinolin-8-ylsulfonylamino)benzoyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O5S/c1-32-24(29)18-11-3-4-12-19(18)26-23(28)17-10-2-5-13-20(17)27-33(30,31)21-14-6-8-16-9-7-15-25-22(16)21/h2-15,27H,1H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTFDYTXIVVJKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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